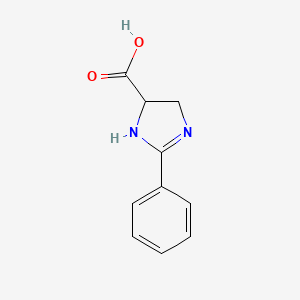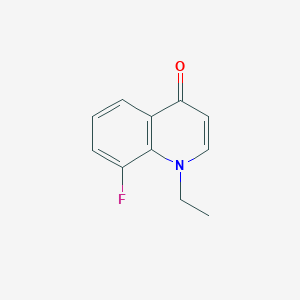
1-Ethyl-8-fluoroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-8-fluoroquinolin-4(1H)-one is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives are often used in medicinal chemistry due to their potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-8-fluoroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative.
Cyclization: The aniline derivative undergoes cyclization to form the quinoline core.
Fluorination: Introduction of the fluorine atom at the 8th position.
Ethylation: The final step involves the ethylation at the 1st position.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and other scalable techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-8-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitric acid, and other electrophiles.
Major Products
The major products depend on the type of reaction. For example, oxidation yields quinoline N-oxide, while reduction yields the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-8-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of 1-Ethyl-8-fluoroquinolin-4(1H)-one.
8-Fluoroquinoline: Similar structure but lacks the ethyl group.
1-Ethylquinoline: Similar structure but lacks the fluorine atom.
Uniqueness
This compound is unique due to the presence of both the ethyl and fluorine substituents, which may confer distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C11H10FNO |
|---|---|
Molekulargewicht |
191.20 g/mol |
IUPAC-Name |
1-ethyl-8-fluoroquinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-2-13-7-6-10(14)8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3 |
InChI-Schlüssel |
DXCVKRVXCGYEQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=O)C2=C1C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride](/img/structure/B11908376.png)



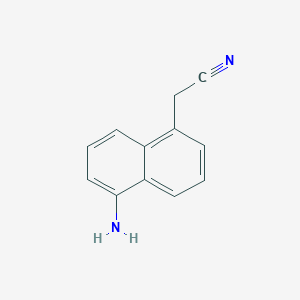


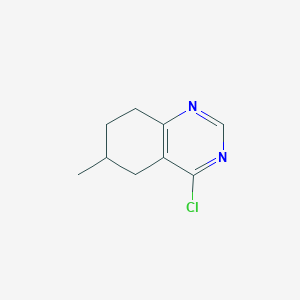

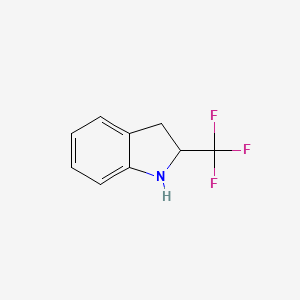
![3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11908441.png)
